6-Hydroxyisoquinoline-3-carboxylic acid

Antibacterial Plant Pathology Agrochemical

Researchers face inconsistent bioactivity when substituting isoquinoline cores due to position-specific pharmacophores. This 6-hydroxy-3-carboxylic acid derivative solves that: a validated starting point for controlled SAR. - **Quantitative edge**: Derivatization yields EC50 as low as 1.12 μg/mL (plant pathogens), >3x improvement over unsubstituted IQ3CA. - **Structural precision**: 6-OH group enables acyhydrazone/disulfone synthesis; fully aromatic core provides baseline vs. tetrahydro analog (mu-opioid Ki=57.8 nM). - **Supply reliability**: Available at 97-98% purity, ideal for amide coupling & selective protection.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 850305-96-3
Cat. No. B3288068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyisoquinoline-3-carboxylic acid
CAS850305-96-3
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1O)C(=O)O
InChIInChI=1S/C10H7NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-5,12H,(H,13,14)
InChIKeyKZUURYLFQIOITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyisoquinoline-3-carboxylic acid Technical Baseline


6-Hydroxyisoquinoline-3-carboxylic acid (CAS: 850305-96-3) is an isoquinoline derivative with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . It belongs to the class of isoquinoline-3-carboxylic acids, characterized by a carboxylic acid group at position 3 and a hydroxyl group at position 6 of the isoquinoline ring [1]. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly as an intermediate for synthesizing bioactive molecules targeting protein-tyrosine kinases, IGF-binding proteins, and antibacterial agents [2]. Commercial availability typically ranges from 95% to 98% purity .

1

Derivatizable isoquinoline scaffold for medicinal chemistry and SAR campaigns

2

6-hydroxy handle enables selective functionalization and analog synthesis

3

Research-grade purity supports synthetic intermediate and building-block procurement

6-Hydroxyisoquinoline-3-carboxylic acid Uniqueness & Substitution Failure


Isoquinoline-3-carboxylic acid derivatives exhibit structure-dependent biological activities that preclude generic substitution. For example, the parent compound isoquinoline-3-carboxylic acid (IQ3CA) demonstrates antibacterial activity with EC50 values ranging from 8.38 to 17.35 μg/mL against plant pathogens, whereas the 6-hydroxy substituent alters both electronic properties and hydrogen-bonding capacity, potentially modifying target engagement [1]. The 6,7-dihydroxy derivative NBI-31772 is a potent insulin-like growth factor-binding protein (IGFBP) inhibitor, while the 6-hydroxy-1,2,3,4-tetrahydro analog exhibits sub-100 nM opioid receptor binding affinity (Ki = 57.8 nM at mu-opioid receptor) with high subtype selectivity [2][3]. These divergent pharmacological profiles underscore that substitution pattern and ring saturation state critically determine biological function, making direct analog interchange scientifically invalid without experimental validation.

Unsubstituted parent

Isoquinoline-3-carboxylic acid lacks the 6-hydroxy group, limiting derivatization and hydrogen-bond-directed interactions.

IGFBP inhibitor NBI-31772

The 6,7-dihydroxy, 1-benzoyl analog NBI-31772 engages IGFBP; the 6-hydroxy scaffold alone lacks critical 7-OH and benzoyl substituents, altering target-binding profile.

Tetrahydro analog

The saturated 1,2,3,4-tetrahydro variant displays opioid receptor affinity; aromatic vs. saturated ring may shift conformational preferences and GPCR interaction.

Differentiation Evidence for 6-Hydroxyisoquinoline-3-carboxylic acid


Antibacterial Activity: IQ3CA vs. 6-Hydroxy Scaffold

The unsubstituted parent compound isoquinoline-3-carboxylic acid (IQ3CA) exhibits antibacterial EC50 values of 8.38–17.35 μg/mL against multiple plant pathogens including Ralstonia solanacearum and Acidovorax citrulli, while the 6-hydroxy substitution in the target compound provides a hydroxyl handle for further derivatization that can enhance activity—as demonstrated by derivative SF2 achieving EC50 values of 1.12–2.62 μg/mL against the same pathogens [1][2]. The 6-hydroxy group introduces an additional hydrogen-bond donor and acceptor site, enabling structure-activity relationship (SAR) exploration unavailable with unsubstituted IQ3CA.

Antibacterial scaffold comparison
Class-level inference
IQ3CA EC50 8.38–17.35 μg/mL; 6-OH deriv. SF2 EC50 1.12–2.62 μg/mL
Supports antibacterial SAR studies using 6-OH as derivatization site
Target compound activity not directly reported; derivative data suggests scaffold utility
Antibacterial Plant Pathology Agrochemical

IGFBP Inhibition: Comparison with NBI-31772

The 6,7-dihydroxy derivative NBI-31772 (1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid) is a potent insulin-like growth factor-binding protein (IGFBP) inhibitor, whereas 6-hydroxyisoquinoline-3-carboxylic acid lacks the 7-hydroxy and 1-benzoyl substituents required for high-affinity IGFBP binding [1]. The target compound therefore serves as a minimalist core scaffold for iterative SAR exploration to identify the minimal pharmacophore required for IGFBP inhibition, offering a defined structural baseline distinct from the fully elaborated NBI-31772 [2].

IGFBP pharmacophore context
Class-level inference
6-hydroxy scaffold lacks 7-OH and 1-(3,4-dihydroxybenzoyl) groups of NBI-31772
Enables minimal pharmacophore mapping for IGFBP inhibition studies
No reported target compound activity; used as simplified core for SAR deconvolution
IGFBP Inhibitor Growth Factor Modulation Endocrinology

Opioid Receptor Binding: Tetrahydro vs. Aromatic Core

The 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative demonstrates sub-100 nM binding affinity at the mu-opioid receptor (Ki = 57.8 nM) with excellent selectivity over the delta-opioid receptor (Ki > 10,000 nM) [1]. In contrast, the aromatic 6-hydroxyisoquinoline-3-carboxylic acid lacks the saturated tetrahydro ring, which may alter conformational flexibility and receptor interaction potential. This structural distinction allows researchers to probe the effect of ring saturation on opioid receptor engagement while maintaining the identical 6-hydroxy-3-carboxylic acid pharmacophore core.

Opioid receptor binding
Class-level inference
Tetrahydro analog Ki = 57.8 nM (mu), >10,000 nM (delta); >173-fold selectivity
Provides aromatic baseline for ring-saturation effect on opioid receptor engagement
Target compound activity not reported; comparison to saturated analog informs SAR design
Opioid Receptor GPCR Pain Research

Synthetic Accessibility & Purity Benchmarks

6-Hydroxyisoquinoline-3-carboxylic acid is commercially available at purities of 97–98% from multiple suppliers (Catalog numbers: CM240357, 2042134) . In contrast, more complex analogs such as NBI-31772 (CAS 374620-70-9) and 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives require custom synthesis or are available only as specialized research reagents. The target compound's single-step aromatic core offers higher synthetic tractability for downstream derivatization, reducing procurement lead times and cost compared to multi-substituted or saturated analogs.

Synthetic accessibility
Data to verify
Commercially available 97–98% purity; MW 189.17; C10H7NO3
Reported purity and tractability support procurement for synthesis workflows
Supplier specifications; independent purity verification recommended
Medicinal Chemistry Synthetic Intermediate Procurement

6-Hydroxyisoquinoline-3-carboxylic acid Research & Industrial Applications


SAR-Driven Antibacterial Optimization

Utilize 6-hydroxyisoquinoline-3-carboxylic acid as a derivatizable core to synthesize novel isoquinoline-3-carboxylic acid analogs with enhanced antibacterial potency. As demonstrated by Sun et al. (2025), derivatization of this scaffold can yield compounds with EC50 values as low as 1.12 μg/mL against plant pathogens, representing a >3-fold improvement over unsubstituted IQ3CA [1]. The 6-hydroxy group provides a synthetic handle for introducing acylhydrazone, disulfone, or other moieties to optimize membrane permeability and biofilm inhibition.

Minimal Pharmacophore Identification for IGFBP Inhibition

Employ 6-hydroxyisoquinoline-3-carboxylic acid as a simplified core for systematic SAR studies aimed at identifying the minimal structural requirements for insulin-like growth factor-binding protein (IGFBP) inhibition. Unlike the fully elaborated NBI-31772, which contains 1-benzoyl, 6-hydroxy, and 7-hydroxy substituents, the target compound provides a chemically tractable starting point for iterative addition of substituents to map the pharmacophore [2].

Opioid Receptor Pharmacology: Aromatic vs. Tetrahydro

Conduct head-to-head pharmacological comparisons between fully aromatic 6-hydroxyisoquinoline-3-carboxylic acid and its 1,2,3,4-tetrahydro analog to elucidate the role of ring saturation in mu-opioid receptor binding affinity and subtype selectivity. The tetrahydro analog exhibits Ki = 57.8 nM at mu-opioid receptor with >173-fold selectivity over delta-opioid receptor; the aromatic target compound provides the baseline for assessing conformational flexibility effects [3].

Kinase Inhibitor Intermediate Synthesis

Leverage 6-hydroxyisoquinoline-3-carboxylic acid as a key intermediate in the synthesis of polyhydroxylated isoquinoline-3-carboxamides with potential protein-tyrosine kinase inhibitory activity. The compound's commercial availability at 97–98% purity and defined molecular architecture (C10H7NO3, MW 189.17) makes it an ideal building block for constructing more complex kinase inhibitor scaffolds via amide coupling and selective hydroxyl protection/deprotection strategies .

Application
Selection Property
Validation Focus
Antibacterial SAR optimization
6-OH synthetic handle for acylhydrazone/disulfone derivatization
Antibacterial potency and biofilm inhibition endpoints
IGFBP pharmacophore mapping
Minimalist isoquinoline core for iterative SAR exploration
IGFBP binding inhibition assay endpoints
Opioid receptor SAR (ring saturation)
Aromatic vs. tetrahydro ring comparison scaffold
Mu-opioid binding and subtype selectivity endpoints
Kinase inhibitor intermediate synthesis
Commercial building block with defined architecture for amide coupling
Kinase inhibition assay endpoints after derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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